trans-4-Chlorostilbene
Overview
Description
trans-4-Chlorostilbene, also known by its CAS number 4714-23-2, is an organic compound with the molecular formula C14H11Cl. This compound is characterized by a benzene ring substituted with a chlorine atom and a phenylvinyl group. It is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.
Mechanism of Action
Target of Action
The specific targets of trans-4-Chlorostilbene are currently unknown. Similar compounds, such as stilbenes, have been found to interact with various cellular targets, including enzymes, receptors, and signaling pathways .
Mode of Action
It’s known that stilbenes can interact with their targets to modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Stilbenes have been found to influence several pathways, such as adipogenesis, lipogenesis, lipolysis, thermogenesis, and gut microbiota .
Pharmacokinetics
Similar compounds like stilbenes are known to have low oral bioavailability due to their rapid metabolism and excretion .
Result of Action
Stilbenes have been found to have beneficial effects, including reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and light exposure can affect the stability and activity of the compound .
Preparation Methods
trans-4-Chlorostilbene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution: This method involves the substitution of a hydrogen atom on the benzene ring with a chlorine atom.
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated benzene compound in the presence of a palladium catalyst.
Chemical Reactions Analysis
trans-4-Chlorostilbene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alkane or alcohol derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
trans-4-Chlorostilbene has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of biochemical pathways and molecular interactions.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.
Comparison with Similar Compounds
trans-4-Chlorostilbene can be compared with other similar compounds, such as:
1-Chloro-4-(phenylethynyl)benzene: This compound has a similar structure but contains an ethynyl group instead of a phenylvinyl group.
1-Chloro-4-phenoxybenzene: This compound has a phenoxy group instead of a phenylvinyl group.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for various applications in research and industry.
Properties
IUPAC Name |
1-chloro-4-[(E)-2-phenylethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYKTMUIQGPMMH-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4714-23-2 | |
Record name | 1-Chloro-4-(2-phenylvinyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004714232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Chlorostilbene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=874 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-chloro-4-(2-phenylvinyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.913 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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